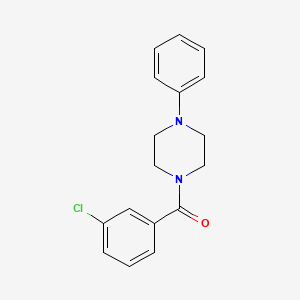![molecular formula C21H26N4O2S B5624539 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5624539.png)
8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of spirocyclic compounds, including diazaspiro[5.5]undecane derivatives, often involves intramolecular spirocyclization of substituted pyridines or similar procedures. This can be achieved through reactions entailing in situ activation of precursor molecules followed by intramolecular addition of nucleophiles, as demonstrated in various studies focusing on synthesizing diazaspiro[5.5]undecane derivatives and related structures (Parameswarappa & Pigge, 2011; Ahmed et al., 2012).
Molecular Structure Analysis
The crystal structure analysis of compounds related to the target molecule reveals significant insights into their spatial configuration and molecular interactions. Studies have shown that these compounds can form intricate hydrogen bonding networks, contributing to their stability and reactivity (Zeng et al., 2021).
Chemical Reactions and Properties
Spirocyclic compounds, including diazaspiro[5.5]undecane derivatives, undergo various chemical reactions, reflecting their diverse chemical properties. These reactions can involve transformations under reflux conditions without catalysts, leading to the formation of structurally complex derivatives (Li et al., 2014).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined through detailed experimental studies, including single-crystal X-ray diffraction and spectroscopic analyses (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, such as reactivity, stability, and potential for further functionalization, are influenced by their unique spirocyclic structure. These properties have been explored through various synthetic approaches and reactions, highlighting the compounds' versatility and potential for application in diverse chemical contexts (Islam et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(4-methyl-1,3-thiazole-5-carbonyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-16-19(28-15-23-16)20(27)25-11-4-8-21(14-25)9-6-18(26)24(13-21)12-7-17-5-2-3-10-22-17/h2-3,5,10,15H,4,6-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZLDRYELUWEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5624457.png)
![4-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5624462.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5624470.png)


![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624504.png)
![2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5624512.png)
![1-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5624524.png)


![1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5624535.png)
![3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5624543.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5624548.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B5624554.png)